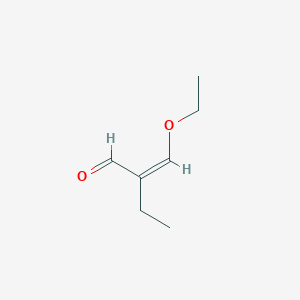

2-Ethyl-3-ethoxyacrolein

Description

Contextualization of Enol Ethers and α,β-Unsaturated Carbonyl Compounds in Contemporary Organic Chemistry

Enol ethers are a class of organic molecules characterized by an alkene double bond adjacent to an ether linkage. rempec.orgorgsyn.org This arrangement makes the double bond electron-rich, rendering it highly susceptible to attack by electrophiles. orgsyn.org Their reactivity makes them valuable intermediates in a multitude of organic reactions, including cycloadditions and electrophilic additions. ijcce.ac.irelectronicsandbooks.com They are considered activated olefins and can be pivotal in the construction of complex molecular frameworks. ijcce.ac.ir

On the other hand, α,β-unsaturated carbonyl compounds feature a carbon-carbon double bond conjugated with a carbonyl group. noaa.gov This conjugation results in a unique electronic distribution, making the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. noaa.govnih.gov These compounds are fundamental building blocks in organic synthesis, participating in a wide array of reactions to form larger, more complex structures. noaa.gov The dual reactivity at both the carbonyl carbon and the β-carbon allows for a diverse range of chemical transformations. nih.govijcce.ac.ir

Significance of 2-Ethyl-3-ethoxyacrolein within Modern Chemical Research Paradigms

The significance of this compound lies in its hybrid nature. It possesses the nucleophilic character of an enol ether at the α-carbon and the electrophilic sites of an α,β-unsaturated aldehyde. This dual functionality allows for a nuanced and controllable reactivity profile, making it an interesting substrate for methodological studies and a potentially valuable precursor in the synthesis of complex target molecules. Research on related structures, such as 2-alkyl-3-ethoxyacroleins, has highlighted their utility in the synthesis of macrocyclic compounds like tetraaza ontosight.aiannulenes, which are of interest in coordination chemistry. The specific substitution pattern of an ethyl group at the 2-position and an ethoxy group at the 3-position influences the steric and electronic properties of the molecule, guiding its reactivity in chemical reactions.

Scope and Objectives of the Academic Research Outline for this compound

This article will provide a concise overview of this compound, focusing on its structural features and known chemical context. The primary objective is to delineate the fundamental aspects of this compound based on available scientific information, without delving into speculative applications or unverified experimental data. The content will adhere strictly to the foundational chemical principles and documented research concerning this and closely related molecules.

Chemical Compound Data

While extensive experimental data for this compound is not widely available in public literature, we can compile some of its basic properties. For comparison, data for the closely related compound, 2-Ethyl-3-propylacrolein, is also presented where specific data for the title compound is lacking.

Table 1: Physicochemical Properties

| Property | Value (this compound) | Value (2-Ethyl-3-propylacrolein) | Reference |

| Molecular Formula | C₇H₁₂O₂ | C₈H₁₄O | nih.gov |

| Molecular Weight | 128.17 g/mol | 126.20 g/mol | nih.gov |

| Appearance | Not specified | Yellow liquid | rempec.orgnih.gov |

| Boiling Point | Not specified | 175 °C | rempec.org |

| Flash Point | Not specified | 68 °C | rempec.org |

| Reactivity | Reacts with acids, bases, and oxidizing agents. | Reacts with acids, bases, and oxidizing agents. | rempec.org |

Detailed Research Findings

Detailed research focusing exclusively on this compound is limited. However, its synthesis has been described in the context of preparing a series of 2-alkyl-3-ethoxyacroleins. These compounds, including the ethyl derivative, have been used as precursors in the condensation reaction with 1,2-diaminobenzene to synthesize 7,16-dialkyl-5,14-dihydrodibenzo[b,i] rempec.orgnoaa.govnih.govlookchem.comtetraazacyclotetradecines. This highlights its role as a building block for constructing larger, complex macrocyclic structures.

The reactivity of the closely related 2-Ethyl-3-propylacrolein has been studied more extensively, particularly its hydrogenation. The hydrogenation of 2-Ethyl-3-propylacrolein is a key step in the production of 2-Ethylhexanol, an important industrial chemical. ijcce.ac.irijcce.ac.ir These studies often involve catalytic processes under various temperature and pressure conditions to selectively reduce the aldehyde and/or the carbon-carbon double bond. ijcce.ac.ir This research provides insight into the likely reactivity of the carbon-carbon double bond and the aldehyde group in this compound under similar reductive conditions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-(ethoxymethylidene)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-7(5-8)6-9-4-2/h5-6H,3-4H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMZQRPFWXTRNJ-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=COCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/OCC)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493770 | |

| Record name | (2Z)-2-(Ethoxymethylidene)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30989-75-4 | |

| Record name | (2Z)-2-(Ethoxymethylidene)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Ethyl 3 Ethoxyacrolein

Direct Synthetic Pathways

Direct synthetic routes to 2-ethyl-3-ethoxyacrolein focus on the deliberate construction of the target molecule from readily available precursors. These methods often involve condensation reactions or the manipulation of acrolein derivatives.

Condensation Reactions with Amines, exemplified by 1,2-Diaminobenzene

One notable application of this compound is in the synthesis of macrocyclic compounds. For instance, it serves as a key building block in the preparation of 7,16-dialkyl-5,14-dihydrodibenzo[b,i] Current time information in Bangalore, IN.orgsyn.orgorgsyn.orguit.notetraazacyclotetradecines. nii.ac.jp This synthesis is achieved through the condensation reaction of this compound with 1,2-diaminobenzene. nii.ac.jp This reaction highlights the utility of the aldehyde functionality and the ethoxy group in facilitating the formation of complex heterocyclic structures. The condensation typically proceeds to form a stable macrocyclic product, demonstrating a practical and direct application of this compound in constructing larger molecular frameworks. nii.ac.jp

The general approach for the synthesis of benzimidazoles involves the condensation of 1,2-diaminoarenes with aldehydes. uit.no While specific examples detailing the reaction of this compound with 1,2-diaminobenzene to form a simple benzimidazole (B57391) are not prevalent in the provided results, the established reactivity of these two classes of compounds suggests a high potential for such a reaction to occur. The reaction would likely proceed via the formation of an imine intermediate, followed by cyclization and subsequent aromatization to yield the corresponding 2-substituted benzimidazole. uit.no

Methodologies Involving Acrolein Derivatives and Related Precursors

The synthesis of α-alkylacroleins, such as 2-ethylacrolein (B1207793), can be achieved through the Mannich condensation of n-alkanals and formaldehyde (B43269) with secondary amines. google.com For example, 2-ethylacrolein can be prepared from n-butyraldehyde and formaldehyde. google.com While this does not directly yield this compound, the resulting 2-ethylacrolein is a plausible precursor. The subsequent introduction of the 3-ethoxy group could potentially be achieved through further reaction steps, although specific methodologies for this transformation were not detailed in the provided search results.

Another related synthesis involves the reaction of acrolein derivatives with aminodiesters. For instance, diethyl 5-ethylpyridine-2,3-dicarboxylate can be synthesized by reacting α-ethylacrolein with diethyl 1-amino-1,2-ethylenedicarboxylate in the presence of p-toluenesulfonic acid. google.com This demonstrates the utility of α-substituted acrolein derivatives in constructing complex heterocyclic systems.

Formation as Reaction Intermediates or Byproducts

In certain chemical transformations, this compound is not the primary target but rather appears as an intermediate or a byproduct. Its formation in these contexts is often a consequence of the specific reaction conditions and the reactivity of the starting materials.

Pathways via Ethanolysis of Acrolein Acetals or Acetates

Research into the hydroformylation of acrolein acetals has shown that under certain conditions, 2-methyl-3-ethoxyacrolein can be formed. oup.comresearchgate.net Specifically, in the hydroformylation of acrolein acetate (B1210297) in ethanol (B145695), 2-methyl-3-ethoxyacrolein was identified as one of the products. oup.comresearchgate.net It is proposed that this compound arises from the ethanolysis of 2-methyl-3-acetoxyacrolein, which is formed as an intermediate. oup.comresearchgate.net This pathway highlights the role of the solvent (ethanol) in reacting with intermediates to generate the ethoxy-substituted acrolein derivative.

The following table summarizes the products observed in the hydroformylation of acrolein diethylacetal and acrolein acetate under different conditions, illustrating the context in which ethoxyacrolein derivatives can be formed.

| Starting Material | Catalyst | Solvent | Major Products | Minor/Side Products |

| Acrolein diethylacetal | Rhodium | - | n- and iso-aldehydes (1:2 ratio) | - |

| Acrolein diethylacetal | Cobalt | Benzene | 2,5-diethoxytetrahydrofuran, 1,1,4-triethoxybutane | - |

| Acrolein diethylacetal | Cobalt | Ethanol | n- and iso-acetals | - |

| Acrolein acetate | Cobalt | Ethanol | n-acetal, iso-acetal, propionaldehyde (B47417) acetate | 2,5-diethoxytetrahydrofuran, 2-methyl-3-ethoxyacrolein |

Table based on findings from the hydroformylation of acrolein acetals and acetates. oup.comresearchgate.net

In Situ Generation for Subsequent Synthetic Transformations

While direct evidence for the in situ generation of this compound for immediate use in subsequent reactions is not explicitly detailed in the provided search results, the concept is a common strategy in organic synthesis to handle reactive or unstable intermediates. Given that this compound can be formed under specific reaction conditions as seen in the hydroformylation of acrolein derivatives, it is plausible that synthetic routes could be designed where it is generated and consumed in the same pot. This approach would be particularly advantageous for avoiding the isolation of a potentially reactive aldehyde. For example, a reaction could be envisioned where an acrolein acetal (B89532) is subjected to conditions that promote ethanolysis and subsequent reaction with another nucleophile present in the reaction mixture.

Elucidation of Reaction Mechanisms Involving 2 Ethyl 3 Ethoxyacrolein

Electrophilic Addition Reactions

The carbon-carbon double bond in 2-Ethyl-3-ethoxyacrolein is electron-rich due to the resonance effect of the adjacent ethoxy group, making it susceptible to attack by electrophiles. wikipedia.org This reactivity is characteristic of enol ethers, which are generally more reactive towards electrophiles than simple alkenes. wikipedia.org

The regioselectivity of electrophilic addition to this compound is governed by the electronic effects of its substituents. The oxygen of the ethoxy group donates electron density to the double bond, particularly to the α-carbon (C2), making the β-carbon (C3) more electrophilic. However, in an electrophilic addition, the incoming electrophile (E+) will seek the most nucleophilic site. The resonance structures indicate that the α-carbon (C2) bears a partial negative charge, making it the primary site for electrophilic attack.

This leads to the formation of a stabilized carbocation intermediate. The positive charge on the β-carbon is stabilized by the adjacent oxygen atom of the ethoxy group through resonance. This phenomenon dictates the regioselectivity, following a Markovnikov-type rule where the electrophile adds to the α-carbon.

Mechanism of Electrophilic Addition:

Electrophilic Attack: The π-electrons of the C=C double bond attack the electrophile (E+), which adds to the α-carbon (C2).

Carbocation Formation: A carbocation intermediate is formed with the positive charge on the β-carbon (C3), stabilized by the lone pairs of the ethoxy oxygen.

Nucleophilic Capture: A nucleophile (Nu-) attacks the carbocation at C3 to form the final addition product.

The stereochemistry of these additions, such as halogenation, is typically anti-addition. acs.org The reaction proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack occurs from the face opposite to the initial electrophilic attack, resulting in the formation of a trans or anti product. acs.org For example, the bromination of enol ethers generally yields a mixture of erythro and threo isomers, with the ratio depending on the geometry of the starting enol ether. acs.org

| Electrophilic Addition | Predicted Regioselectivity | Expected Stereochemistry |

| Hydrohalogenation (H-X) | H adds to C2, X adds to C3 | Mixture of syn and anti |

| Halogenation (X₂) | X+ adds to C2, X- adds to C3 | Predominantly anti-addition |

Nucleophilic Addition Reactions

The conjugated system in this compound provides two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). This duality leads to two main types of nucleophilic addition: direct carbonyl addition (1,2-addition) and conjugate addition (1,4-addition or Michael-type addition).

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a soft nucleophile preferentially attacks the electrophilic β-carbon. The electron-withdrawing effect of the aldehyde group makes the β-carbon of this compound susceptible to such attacks. The resulting intermediate is an enolate, which is then protonated to give the final 1,4-adduct.

Common nucleophiles for Michael additions include stabilized carbanions (like those from malonic esters), enamines, and certain organocuprates (Gilman reagents). The reaction of related 2-alkoxy-2-alkenals with nucleophiles is a known process. researchgate.net

Generalized Michael Addition Reaction Data

| Nucleophile (Michael Donor) | Reaction Conditions | Product Type |

|---|---|---|

| Dialkyl Malonate | Base (e.g., NaOEt), EtOH | 3-(Dialkoxycarbonylmethyl)-2-ethyl-3-ethoxypropanal |

| Amine (e.g., Pyrrolidine) | Inert solvent (e.g., THF) | 3-(Pyrrolidin-1-yl)-2-ethyl-3-ethoxypropanal |

| Organocuprate (R₂CuLi) | Ether or THF, low temperature | 3-Alkylated-2-ethyl-3-ethoxypropanal |

Direct nucleophilic addition (1,2-addition) involves the attack of a "hard" nucleophile, such as a Grignard reagent or an organolithium reagent, at the electrophilic carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction forms a tetrahedral alkoxide intermediate, which upon acidic workup yields a secondary alcohol. libretexts.org

However, for α,β-unsaturated aldehydes, there is competition between 1,2- and 1,4-addition. Hard, highly reactive nucleophiles favor 1,2-addition, while softer, less reactive nucleophiles favor 1,4-addition. Studies on the similar compound 3-ethoxy-2-methylacrolein (B8113596) have shown it to have low activity in condensations with Grignard reagents, suggesting that direct carbonyl addition may be sluggish or face competition from other pathways.

Reaction of this compound with Organometallics

| Reagent | Expected Major Product (Pathway) | Product Structure after Workup |

|---|---|---|

| Ethylmagnesium Bromide (EtMgBr) | 1,2-Addition | 1-Ethoxy-2-ethylpent-1-en-3-ol |

| n-Butyllithium (n-BuLi) | 1,2-Addition | 1-Ethoxy-2-ethylhept-1-en-3-ol |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition (Michael) | 2,3-Diethyl-3-ethoxypropanal |

The β-carbon (C3), being part of an enol ether system, can also be a site for nucleophilic attack, particularly in reactions that proceed via an umpolung strategy or involve activation by a Lewis acid. In some cyclization reactions, the ethoxy group can act as a leaving group after the initial nucleophilic attack, leading to the formation of a new ring system. For instance, the reaction with certain binucleophiles can lead to heterocycle formation where the ethoxy group is eliminated.

Cyclization and Cyclocondensation Mechanisms

The bifunctional nature of this compound makes it an excellent substrate for synthesizing heterocyclic compounds through cyclization and cyclocondensation reactions. These reactions often involve an initial nucleophilic attack followed by an intramolecular cyclization and dehydration or elimination of the ethoxy group.

A key example is the synthesis of macrocyclic ligands. This compound undergoes a Schiff base condensation with linear diamines, such as 2,3-(3',4'-diaminobenzo)-1,4,7,10,13-pentaoxacyclopentadeca-2-ene, to form a macrocycle containing a diene system. electronicsandbooks.com This intermediate can then be hydrogenated to yield the final saturated macrocyclic ligand. londonmet.ac.uk

Furthermore, the 1,3-dicarbonyl-like nature of the enal moiety allows it to be a precursor for various heterocycles.

Pyrazole Synthesis: Reaction with hydrazines is a classic method for forming pyrazoles from 1,3-dicarbonyl compounds or their equivalents. beilstein-journals.orgresearchgate.net this compound can react with hydrazine (B178648) (or substituted hydrazines) where the hydrazine first attacks the aldehyde (or β-carbon), followed by cyclization and elimination of water and ethanol (B145695) to yield a substituted pyrazole. google.com

Pyridine (B92270) Synthesis: The Bohlmann-Rahtz pyridine synthesis involves the reaction of an enamine with an α,β-unsaturated ketone or aldehyde. researchgate.net this compound could potentially react with an enamine in a Michael-type addition, followed by cyclization and elimination to form a highly substituted pyridine ring. Other methods, like the Hantzsch synthesis, could also be adapted. baranlab.org

Examples of Cyclization Reactions

| Reactant | Key Intermediate | Final Heterocyclic Product |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Hydrazone/Enamine Adduct | 4-Ethyl-5-ethoxymethyl-1H-pyrazole |

| 1,2-Diaminobenzene | Schiff Base (Diimine) | Macrocyclic Diene |

| Ethyl Acetoacetate & Ammonia | Aminodiene intermediate | Substituted Dihydropyridine |

Reaction with Diamines for Macrocycle Formation

The synthesis of macrocycles—cyclic compounds containing twelve or more atoms—is a significant area of synthetic chemistry. nih.gov One established method for their construction is the [n+n] condensation reaction between dialdehydes and diamines. nih.gov In this context, this compound can function as a synthetic equivalent of an ethylmalondialdehyde, providing a three-carbon backbone for the cyclization process.

The reaction with diamines typically proceeds through the formation of Schiff base (imine) intermediates. The mechanism involves the nucleophilic attack of the primary amine groups of the diamine on the aldehyde carbon of this compound. This is followed by the elimination of water. The key step involves the subsequent attack by the second amine group, which can be either intramolecular or intermolecular. In the presence of a second diamine molecule, this leads to the formation of a larger, open-chain intermediate. The terminal reactive groups of these intermediates can then undergo an intramolecular cyclization to form the macrocycle.

The size of the resulting macrocycle ([2+2], [3+3], etc.) is highly dependent on several factors. nih.gov The use of a template ion, such as Ba²⁺, can organize the precursor fragments, facilitating the desired ring closure and often favoring the formation of specific macrocycle sizes. e-bookshelf.deutwente.nl Furthermore, the reaction conditions, including solvent and temperature, play a crucial role. For instance, different macrocycle sizes can be selectively synthesized by adjusting the reaction temperature. utwente.nl The choice of solvent can also shift the equilibrium toward a desired macrocyclic product. utas.edu.auresearchgate.net

The general strategy allows for a modular approach where various diamines can be combined with the acrolein derivative, enabling the synthesis of a library of macrocycles with different ring sizes and functional groups. nih.gov

Table 1: Factors Influencing Macrocycle Formation with Diamines

| Factor | Description | Potential Outcome | Reference(s) |

| Template Ion | A metal ion (e.g., Ba²⁺) that coordinates with reactants, pre-organizing them for cyclization. | Favors formation of specific macrocycle sizes (e.g., [3+3] over [4+4]). | e-bookshelf.deutwente.nl |

| Solvent | The medium in which the reaction is conducted (e.g., PEG-200, Toluene). | Can shift product equilibria to favor a single macrocycle product and influence reaction yield. | nih.govutas.edu.auresearchgate.net |

| Temperature | Reaction temperature (e.g., room temperature vs. reflux). | Can selectively favor the formation of one macrocycle over another (e.g., [4+4] at room temp vs. [3+3] at reflux). | utwente.nl |

| Reactant Structure | The flexibility and length of the diamine chain. | Influences the conformational preference and the size of the resulting macrocyclic cavity. | utas.edu.au |

Annulation Reactions Leading to Heterocyclic Scaffolds

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful strategy for constructing heterocyclic scaffolds. This compound is an ideal substrate for such transformations due to its nature as an α,β-unsaturated carbonyl compound, making it an excellent Michael acceptor. youtube.com This reactivity is the cornerstone of processes like the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation. uliege.be

A plausible annulation mechanism involving this compound begins with the conjugate addition (Michael addition) of a nucleophile to the β-carbon of the acrolein. youtube.com The nucleophile is typically a stabilized enolate or a similar soft nucleophile. This initial step creates a new carbon-carbon bond and generates an enolate intermediate.

Following the Michael addition, the newly formed intermediate can undergo an intramolecular cyclization. For example, if the nucleophilic reactant also contains a suitable functional group, an intramolecular aldol-type reaction can occur where the enolate attacks an internal carbonyl group, leading to ring closure. uliege.be Alternatively, other intramolecular reactions, such as an oxa-Michael cyclization, can lead to the formation of different heterocyclic systems. nih.gov The final step often involves a dehydration or elimination reaction to yield a stable, conjugated heterocyclic product.

The versatility of this approach allows for the synthesis of a wide array of heterocyclic frameworks. By varying the structure of the nucleophilic partner, different ring sizes and heteroatoms can be incorporated. For instance, using a reactant that contributes two atoms to the new ring in a [4+2] annulation or three atoms in a [3+3] annulation can lead to diverse six-membered heterocyclic structures. nih.govipb.pt Transition metal catalysis can also be employed to facilitate these cyclization reactions, expanding the scope and efficiency of heterocyclic synthesis. mdpi.commdpi.com

Table 2: Illustrative Annulation Reaction Pathway

| Step | Reaction Type | Description | Intermediate/Product Type | Reference(s) |

| 1 | Michael Addition | A nucleophile (e.g., enolate) attacks the β-carbon of this compound. | 1,5-dicarbonyl compound (or equivalent). | youtube.comuliege.be |

| 2 | Intramolecular Cyclization | The intermediate undergoes an internal ring-closing reaction (e.g., Aldol condensation). | Cyclic keto alcohol or related heterocyclic intermediate. | uliege.benih.gov |

| 3 | Dehydration/Elimination | Loss of a small molecule (e.g., water) to form a stable, often conjugated, ring system. | Fused or spirocyclic α,β-unsaturated ketone or other heterocyclic scaffold. | uliege.be |

Applications of 2 Ethyl 3 Ethoxyacrolein in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

2-Ethyl-3-ethoxyacrolein serves as a key precursor in the assembly of intricate molecular structures, ranging from large ring systems to functionalized nitrogen-containing heterocycles. Its ability to act as a building block is rooted in the reactivity of its α,β-unsaturated aldehyde system, which facilitates controlled bond formation.

The strategic application of this compound has been demonstrated in the synthesis of novel macrocyclic compounds. Specifically, it has been used in a cyclization reaction with 2,3-(3',4'-diaminobenzo)-1,4,7,10,13-pentaoxacyclopentadeca-2-ene to form a complex macrocycle. electronicsandbooks.com This reaction highlights the compound's role in template-assisted synthesis, where the specific arrangement of its functional groups directs the formation of a large, structured ring system. electronicsandbooks.com

Table 1: Macrocycle Synthesis via Cyclization

| Reactant A | Reactant B | Product |

|---|---|---|

| 2,3-(3',4'-diaminobenzo)-1,4,7,10,13-pentaoxacyclopentadeca-2-ene | This compound | Macrocyclic Schiff-base ligand |

Data sourced from research on the characterization and spectroscopic properties of resulting metal complexes. electronicsandbooks.com

The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials, represents a significant area of organic chemistry. frontiersin.orgmsesupplies.comnih.govresearchgate.netsigmaaldrich.com this compound and its parent compound, 3-ethoxyacrolein, are effective reagents for constructing various nitrogen-containing heterocyclic scaffolds. psu.edubeilstein-journals.org

Research has established a pathway for synthesizing pyrrolo[1,2-b]pyridazine (B13699388) derivatives using 1-aminopyrrole (B1266607) and β-dicarbonyl compounds. beilstein-journals.orgresearchgate.net In a notable example, the parent compound 3-ethoxyacrolein (in the form of its diethylacetal) reacts with 1-aminopyrrole to produce the unsubstituted pyrrolopyridazine core with a 21% yield. psu.edubeilstein-journals.orgresearchgate.net This condensation reaction demonstrates the utility of the ethoxyacrolein scaffold in forming fused bicyclic heterocyclic systems. The ethyl group in this compound would be expected to yield a correspondingly substituted pyrrolopyridazine derivative, offering a route to more complex analogues.

Table 2: General Synthesis of Unsubstituted Pyrrolopyridazine

| Reactant A | Reactant B | Resulting Heterocycle |

|---|---|---|

| 1-Aminopyrrole | 3-Ethoxyacrolein diethylacetal | Pyrrolo[1,2-b]pyridazine |

This synthesis pathway provides a foundation for creating substituted derivatives. psu.edubeilstein-journals.orgresearchgate.net

While the direct synthesis of azetidine (B1206935) and pyrrolidine (B122466) scaffolds using this compound is not prominently documented in available research, the construction of these four and five-membered nitrogen-containing rings is a critical area of synthetic chemistry. nih.govnih.govlead-discovery.deorganic-chemistry.orgresearchgate.net Methodologies for azetidine synthesis often involve intramolecular aminolysis of epoxy amines or cycloadditions, nih.govfrontiersin.org while pyrrolidine synthesis can be achieved through various cyclization strategies, including those starting from amino amides. nih.gov

The versatility of the acrolein framework extends to the synthesis of other nitrogen-containing heterocycles. frontiersin.orgnih.gov For instance, 2-ethyl-2-oxazoline (B78409) is a related heterocyclic monomer used in polymerization to create biocompatible materials. wikipedia.org The fundamental reactivity of α,β-unsaturated aldehydes like this compound allows them to participate in reactions such as Michael additions and cycloadditions, which are foundational methods for building a wide variety of heterocyclic rings.

Preparation of Functionalized Heterocyclic Compounds

Role as a Versatile Synthetic Building Block

The ethoxy group can function as a directing group or be eliminated, and the ethyl group provides specific steric and electronic properties to the molecular backbone. This multifunctionality enables chemists to use this compound to introduce specific structural motifs and build more elaborate molecular frameworks. Its utility as a precursor is evident in the construction of complex carbon skeletons and a diverse range of functionalized molecules, including those used as intermediates in various fields of chemical synthesis. sdu.dkresearchgate.net

Precursor in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and atom economy. The electrophilic and nucleophilic sites within this compound make it an ideal candidate for participation in various MCRs, leading to the rapid assembly of heterocyclic scaffolds.

While specific studies detailing the use of this compound in MCRs are limited, the reactivity of analogous α,β-unsaturated aldehydes and ethoxyacrolein derivatives provides a strong basis for its potential applications. For instance, α,β-unsaturated aldehydes are known to participate in three-component reactions with 1,3-dicarbonyl compounds and 6-aminouracils, catalyzed by Lewis acids like iron(III) chloride, to afford fused pyrimidine (B1678525) derivatives. researchgate.net The general mechanism involves a Michael addition of the dicarbonyl compound to the unsaturated aldehyde, followed by condensation with the aminouracil.

A notable example that underscores the utility of the ethoxyacrolein core is the synthesis of 2-aminopyrimidine. In a process analogous to a [3+3] cycloaddition, beta-ethoxyacrolein diethyl acetal (B89532) undergoes condensation with guanidine (B92328) salts in an acidic medium to yield 2-aminopyrimidine. google.com This reaction highlights the potential of the ethoxy group to act as a leaving group, facilitating cyclization.

Table 1: Representative Multicomponent Reactions of Acrolein Derivatives

| Reactants | Catalyst/Conditions | Product Type | Ref. |

| α,β-Unsaturated Aldehyde, 1,3-Dicarbonyl, 6-Aminouracil | FeCl₃·6H₂O, Microwave | Fused Pyrimidines | researchgate.net |

| Cinnamic Aldehyde, tert-Butyl Mercaptan, Chiral Pyrrolidine | Organocatalyst, PhCO₂H | Enantiopure Amino-thiols | acs.org |

| beta-Ethoxyacrolein Diethyl Acetal, Guanidine Salt | Concentrated Acid | 2-Aminopyrimidine | google.com |

The organocatalytic asymmetric multicomponent domino reaction of α,β-unsaturated aldehydes with thiols and aminating agents represents another promising avenue. acs.orgnih.gov These reactions, often catalyzed by chiral secondary amines, proceed through the formation of a reactive iminium ion intermediate, allowing for the enantioselective introduction of both a thiol and an amino group. The presence of the ethyl group at the α-position of this compound could offer interesting stereochemical control in such transformations.

Utility in Divergent and Target-Oriented Synthesis

Divergent synthesis aims to generate a library of structurally diverse compounds from a common precursor by applying different reaction conditions or reagents. beilstein-journals.org The multiple reactive sites of this compound make it an excellent substrate for divergent synthetic strategies. By selectively targeting the aldehyde, the double bond, or the ethoxy group, a variety of molecular scaffolds can be accessed.

For example, the aldehyde functionality can be selectively transformed through various condensation reactions, while the double bond can participate in cycloadditions or conjugate additions. The ethoxy group can be substituted by other nucleophiles, leading to a range of functionalized products. The choice of catalyst, solvent, and temperature can be crucial in directing the reaction towards a specific pathway. beilstein-journals.org

In the context of target-oriented synthesis, which focuses on the efficient construction of a specific, often complex, molecule, this compound can serve as a key building block. scribd.com Its reaction with N,N-dimethylaniline in the presence of phosphorus oxytrichloride to yield 3-[4-(N,N-Dimethylamino)phenyl]-2-ethylpropenal is a documented transformation. scribd.com This product, a more elaborate α,β-unsaturated aldehyde, could be a valuable intermediate in the synthesis of larger, biologically active molecules.

Table 2: A Specific Transformation of this compound

| Reactant | Reagent | Product | Ref. |

| N,N-Dimethylaniline | Phosphorus Oxychloride | 3-[4-(N,N-Dimethylamino)phenyl]-2-ethylpropenal | scribd.com |

The strategic incorporation of the this compound unit can significantly shorten synthetic sequences and introduce key structural motifs. While direct applications in the total synthesis of complex natural products are yet to be widely reported, its potential is evident from the chemistry of related α,β-unsaturated carbonyl compounds.

Computational and Theoretical Investigations of 2 Ethyl 3 Ethoxyacrolein

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 2-ethyl-3-ethoxyacrolein, these studies would provide insights into its electronic structure and reactivity.

Density Functional Theory (DFT) Analyses of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would involve calculating various molecular properties to predict its reactivity and stability. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Other DFT-derived properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness would further elucidate the molecule's behavior in chemical reactions. These calculations would help in identifying the most likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, electron delocalization, and intermolecular interactions within a molecule. For this compound, NBO analysis would reveal the nature of the bonding and the extent of conjugation. It would quantify the stabilization energies associated with electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis type) NBOs. This information is critical for understanding the molecule's resonance stabilization and the influence of its substituent groups (ethyl and ethoxy) on the acrolein backbone.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure of molecules and their dynamic behavior.

Conformational Preferences and Stereochemical Implications

This compound can exist in various conformations due to the rotation around its single bonds. Conformational analysis would involve systematically exploring the potential energy surface to identify the most stable conformers. This analysis would provide insights into the molecule's preferred shape and how its stereochemistry might influence its interactions with other molecules.

Prediction of Reaction Pathways and Transition States

Computational methods can be used to model chemical reactions and predict their pathways. For this compound, this would involve identifying the transition state structures and calculating the activation energies for various potential reactions. This information is invaluable for understanding the kinetics and mechanisms of reactions involving this compound.

Advanced Spectroscopic Interpretations Based on Theoretical Calculations

Theoretical calculations can be used to predict and interpret spectroscopic data. By calculating properties such as vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the structure of the molecule and to assign specific spectral features to particular molecular motions or electronic transitions.

Correlating Computational Data with Experimental Spectroscopic Fingerprints

Following a comprehensive search of scientific literature, no specific computational or theoretical studies correlating calculated data with experimental spectroscopic fingerprints for the compound this compound were found. While the methodology for such correlations is well-established in computational chemistry, published research applying these techniques to this compound is not available.

In general, the process of correlating computational data with experimental spectroscopic fingerprints for a molecule involves several key steps. Initially, the molecular geometry of the compound is optimized using quantum chemical methods, such as Density Functional Theory (DFT). These methods are employed to find the lowest energy conformation of the molecule.

Once the optimized geometry is obtained, various spectroscopic properties can be calculated. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts are often computed using the Gauge-Including Atomic Orbital (GIAO) method. Vibrational frequencies, corresponding to Infrared (IR) and Raman spectroscopy, are also calculated. These theoretical values are then compared with experimentally obtained spectra.

A strong correlation between the calculated and experimental data serves to validate the computational model and provides a deeper understanding of the molecule's electronic structure and bonding. This correlation is a powerful tool in structural elucidation and in the interpretation of complex experimental spectra.

Although no specific data tables or detailed research findings for this compound can be presented, the general approach described is a standard practice in the field of molecular modeling and spectroscopy.

Future Research Directions and Perspectives for 2 Ethyl 3 Ethoxyacrolein Chemistry

Development of Novel Catalytic Transformations

The reactivity of 2-ethyl-3-ethoxyacrolein opens the door for a wide array of catalytic transformations. Future research will likely focus on developing new catalytic systems that offer enhanced selectivity, efficiency, and broader substrate scope for reactions involving this compound.

One promising area is the development of asymmetric catalysis to control the stereochemistry of products derived from this compound. Chiral catalysts could enable enantioselective additions to the carbon-carbon double bond or the carbonyl group, leading to the synthesis of optically active compounds, which are highly valuable in the pharmaceutical industry. Organocatalysis, utilizing small organic molecules as catalysts, presents a particularly attractive strategy for these transformations, offering mild reaction conditions and avoiding toxic metal catalysts. beilstein-journals.org

Heterogeneous catalysis is another key research direction. wikipedia.org Developing solid-supported catalysts for reactions involving this compound would simplify product purification, allow for catalyst recycling, and facilitate continuous flow processes, aligning with the principles of green chemistry. wikipedia.orgmdpi.com For instance, the hydrogenation of the aldehyde or the double bond could be achieved with high selectivity using tailored heterogeneous catalysts. Research on the hydrogenation of similar α,β-unsaturated aldehydes, such as 2-ethyl-3-propylacrolein, has demonstrated the feasibility of using fixed-bed reactors and has explored the effects of various operating conditions on reaction yield. ijcce.ac.ir Similar methodologies could be adapted and optimized for this compound.

Furthermore, cooperative catalysis , where two or more catalysts work in concert to enable a specific transformation, could unlock novel reaction pathways. nih.gov For example, a combination of a transition-metal catalyst to activate one part of the molecule and an organocatalyst to activate a reaction partner could lead to complex and highly selective annulation reactions for the construction of intricate molecular architectures. nih.gov

| Catalytic Strategy | Potential Transformation of this compound | Potential Benefits |

| Asymmetric Catalysis | Enantioselective Michael additions, Aldol (B89426) reactions | Access to chiral building blocks for pharmaceuticals |

| Heterogeneous Catalysis | Selective hydrogenation, Oxidations, Condensations | Ease of catalyst separation, recyclability, suitability for flow chemistry |

| Cooperative Catalysis | [4+3] Cycloannulations, Tandem reactions | Synthesis of complex heterocyclic structures in a single step |

| Photoredox Catalysis | Radical additions, Cyclizations | Mild reaction conditions, unique reactivity pathways |

Exploration of Bioactive Molecule Synthesis

The structural motifs accessible from this compound make it an ideal starting material for the synthesis of bioactive molecules, particularly heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. researchgate.net

A primary focus will be on the use of this compound in multicomponent reactions to build molecular complexity in a single step. Its ability to act as a three-carbon building block in cyclization reactions is particularly valuable. thieme-connect.com For instance, reactions with amidines, hydrazines, or other binucleophiles can lead to a variety of five-, six-, and seven-membered heterocyclic rings. thieme-connect.com A notable example is the synthesis of sulfadiazine (B1682646), a known antibacterial agent, through the cyclization of a 3-alkoxyacrolein with sulfaguanidine. google.com This demonstrates the potential of this compound in constructing medicinally relevant scaffolds.

Future work could explore its reaction with a wider range of nucleophiles to synthesize libraries of novel heterocycles for biological screening. This includes the synthesis of pyridazines, pyrimidines, and diazepines, which are known to exhibit a broad spectrum of biological activities. rsc.org The synthesis of indole (B1671886) derivatives, another important class of bioactive compounds, could also be a target. uchicago.edu Research has shown that related compounds can be used to synthesize complex indole alkaloids and other natural products. chim.it

The synthesis of macrocycles is another intriguing possibility. Schiff base condensation reactions involving this compound followed by cyclization have been used to prepare tetraaza-macrocycles, which can act as ligands for metal complexes with potential applications in catalysis or as imaging agents. londonmet.ac.uk

| Heterocyclic System | Potential Synthetic Route from this compound | Potential Biological Activity |

| Pyrimidines | Reaction with amidines or urea (B33335) derivatives | Antibacterial, Antiviral, Anticancer |

| Pyridazines | Reaction with hydrazine (B178648) derivatives | Antihypertensive, Antidepressant |

| Indoles | Reaction with substituted anilines followed by cyclization | Anticancer, Anti-inflammatory |

| Macrocycles | Condensation with diamines followed by cyclization | Metal chelation, Catalysis, Medical imaging |

Green Chemistry Approaches in this compound Synthesis and Reactions

Integrating the principles of green chemistry into the synthesis and subsequent reactions of this compound is crucial for developing sustainable chemical processes. oil-gasportal.com This involves a holistic approach, from the choice of starting materials to the final product isolation. epitomejournals.comgarph.co.uk

A key area of future research will be the development of greener synthetic routes to this compound itself. This could involve the use of renewable feedstocks and catalytic methods that minimize waste and avoid hazardous reagents.

For reactions utilizing this compound, a major goal is to replace traditional organic solvents with more environmentally benign alternatives, such as water, ethanol (B145695), or supercritical fluids. garph.co.uk A patent for the synthesis of sulfadiazine highlights a greener approach by using an organic alcohol as a recyclable solvent. google.com The development of one-pot, multicomponent reactions is also a cornerstone of green chemistry, as it reduces the number of synthetic steps, minimizes waste generation, and saves energy. chemrevlett.com

The concept of atom economy will be a guiding principle, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. sphinxsai.com Catalytic reactions are inherently more atom-economical than stoichiometric ones. oil-gasportal.com The use of solid acid or base catalysts, for example, can replace hazardous and corrosive liquid acids, and these solid catalysts can often be regenerated and reused. epitomejournals.com

Photochemical reactions, which use light to initiate chemical transformations, offer another green alternative, often proceeding at ambient temperature with high selectivity and minimal waste. chim.it Photochemical cyclizations, for instance, can provide access to complex heterocyclic structures under very mild conditions. chim.it

| Green Chemistry Principle | Application in this compound Chemistry |

| Waste Prevention | Designing one-pot and tandem reactions to reduce separation steps. |

| Atom Economy | Utilizing catalytic cycloadditions and multicomponent reactions. |

| Safer Solvents & Auxiliaries | Employing water, ethanol, or solvent-free conditions for reactions. garph.co.uk |

| Design for Energy Efficiency | Using catalysis to lower reaction temperatures and pressures. oil-gasportal.com |

| Use of Renewable Feedstocks | Investigating bio-based routes for the synthesis of the acrolein backbone. oil-gasportal.com |

| Catalysis | Developing reusable heterogeneous catalysts to replace stoichiometric reagents. mdpi.com |

Integration of Advanced Computational Methodologies for Mechanism Prediction and Reaction Design

Advanced computational chemistry offers powerful tools to accelerate research and deepen the understanding of reactions involving this compound. researchgate.net By modeling reaction pathways and predicting outcomes, computational methods can guide experimental work, saving time and resources.

Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate the electronic structure and reactivity of this compound. These calculations can help predict which sites of the molecule are most susceptible to nucleophilic or electrophilic attack, thereby guiding the design of new reactions. For example, computational studies on the dimerization of acrolein have provided insights into the regioselectivity of the reaction, highlighting the importance of non-covalent interactions in the transition state. wustl.edursc.org Similar studies on this compound could predict the outcomes of its cycloaddition reactions. mdpi.com

Computational modeling is also invaluable for elucidating reaction mechanisms . By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. This knowledge is crucial for optimizing reaction conditions and for designing more efficient catalysts. For instance, computational methods can screen potential catalysts for a desired transformation before they are synthesized and tested in the lab.

Furthermore, methods for the automatic exploration of reaction pathways , such as the Artificial Force Induced Reaction (AFIR) method, are becoming increasingly important. researchgate.net These techniques can systematically search for possible reaction channels starting from given reactants, potentially uncovering novel and unexpected transformations for this compound.

| Computational Method | Application to this compound | Research Goal |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and activation barriers. wustl.edu | Predict reactivity, regioselectivity, and stereoselectivity. |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different solvents or in the presence of a catalyst. | Understand solvent effects and catalyst-substrate interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as in the active site of an enzyme. | Design of biocatalytic transformations. |

| Artificial Force Induced Reaction (AFIR) | Automated searching for reaction pathways. researchgate.net | Discovery of novel reactions and mechanisms. |

Q & A

Q. How should researchers address gaps in the existing literature on this compound’s environmental fate?

- Methodological Answer :

- Prioritize studies on photodegradation byproducts using high-resolution mass spectrometry (HRMS).

- Collaborate with hydrology labs to model aquifer transport using MODFLOW simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.